cobalt(2+);dioxido(dioxo)chromium

Overview

Description

Mechanism of Action

Target of Action

Cobalt chromate, also known as cobalt(2+);dioxido(dioxo)chromium or chromic acid (H2CrO4), cobalt(2+) salt (1:1), is primarily used in industrial applications and environmental remediation . Its primary targets are pollutants in industrial effluents . It has been used in the photocatalytic degradation of organic materials, particularly dyes .

Mode of Action

Cobalt chromate interacts with its targets through a process known as photocatalysis . This involves the absorption of light by the cobalt chromate, which then facilitates chemical reactions . The compound can prevent the recombination of electron-holes and accelerate the transfer of oxidation/reduction agents . This enhances the photocatalytic properties of the material .

Biochemical Pathways

It is known that the compound plays a role in the degradation process of pollutants such as methylene blue dye . The degradation mechanism involves the production of superoxide radicals through the reaction of electrons with oxygen absorbed on the catalyst surface, as well as optically produced holes .

Pharmacokinetics

It is known that the compound is used in environmental remediation, suggesting that it may have properties that allow it to persist in the environment and interact with pollutants .

Result of Action

The action of cobalt chromate results in the degradation of pollutants, leading to cleaner water and a reduced environmental impact . For instance, using a composite of cobalt chromate and graphitic carbon nitride, methylene blue dye was completely degraded after 80 minutes .

Action Environment

The efficacy and stability of cobalt chromate can be influenced by environmental factors. For example, the photocatalytic activity of cobalt chromate is dependent on light, as the compound absorbs light to facilitate chemical reactions . Additionally, the compound’s interaction with pollutants can be affected by the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromic acid (H2CrO4) can be prepared by adding sulfuric acid to a paste of sodium or potassium dichromate . The cobalt(2+) salt is then formed by reacting cobalt(II) ions with chromic acid under controlled conditions. The reaction typically involves dissolving cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, in water and then adding chromic acid to the solution. The resulting cobalt chromate precipitates out of the solution and can be collected by filtration and drying .

Industrial Production Methods: In industrial settings, the production of chromic acid (H2CrO4), cobalt(2+) salt (1:1) involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: cobalt(2+);dioxido(dioxo)chromium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. As an oxidizing agent, chromic acid is known for converting primary alcohols to carboxylic acids and secondary alcohols to ketones .

Common Reagents and Conditions: Common reagents used in reactions with chromic acid include sulfuric acid, sodium dichromate, and potassium dichromate. The reactions typically occur under acidic conditions, which facilitate the oxidation process .

Major Products Formed: The major products formed from reactions involving chromic acid include carboxylic acids and ketones, depending on the starting materials. For example, the oxidation of ethanol with chromic acid produces acetic acid, while the oxidation of isopropanol yields acetone .

Scientific Research Applications

cobalt(2+);dioxido(dioxo)chromium has a wide range of applications in scientific research. It is used in catalysis, electrochemistry, and materials science. In catalysis, it serves as a catalyst for various organic reactions, including oxidation and polymerization reactions. In electrochemistry, it is used in the development of electrodes and other electrochemical devices. Additionally, it has applications in materials science for the synthesis of advanced materials with unique properties.

Comparison with Similar Compounds

cobalt(2+);dioxido(dioxo)chromium can be compared to other chromates and cobalt compounds. Similar compounds include sodium chromate (Na2CrO4), potassium chromate (K2CrO4), and cobalt(II) sulfate (CoSO4) . What sets chromic acid (H2CrO4), cobalt(2+) salt (1:1) apart is its unique combination of chromic acid and cobalt ions, which provides distinct reactivity and applications .

List of Similar Compounds:- Sodium chromate (Na2CrO4)

- Potassium chromate (K2CrO4)

- Cobalt(II) sulfate (CoSO4)

- Cobalt(II) chloride (CoCl2)

- Chromium trioxide (CrO3)

This compound stands out due to its specific properties and the synergistic effects of its components, making it a valuable compound in various scientific and industrial applications .

Biological Activity

Cobalt(II) dioxido(dioxo)chromium, commonly referred to as cobalt(II) chromate, is a coordination compound with significant biological implications. This article explores its biological activity, focusing on genotoxicity, catalytic properties, and case studies of its effects on human health.

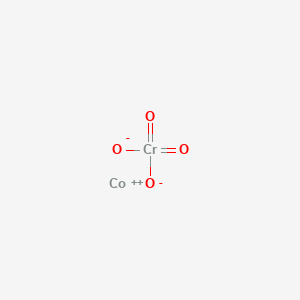

- IUPAC Name : Cobalt(2+); dioxido(dioxo)chromium

- Molecular Formula : CoCrO₄

- Molecular Weight : 174.93 g/mol

- CAS Number : 13455-25-9

Genotoxicity Studies

Recent studies have highlighted the genotoxic effects of cobalt(II) and chromium(III) ions in various biological systems. A significant investigation assessed the impact of these metals on BJ cells (human foreskin fibroblast line) using the comet assay and micronucleus formation assay.

Key Findings:

- Comet Assay Results : At lower concentrations (up to 400 µM), cobalt chloride did not induce significant DNA damage. However, at concentrations above 800 µM, a marked increase in DNA damage was observed.

- Micronucleus Formation : The study found a statistically significant increase in micronuclei in cells treated with high concentrations of cobalt and chromium, indicating potential carcinogenic activity.

- Interaction Effects : When cobalt and chromium were combined at specific concentrations (e.g., Cr200 + Co1000), antagonistic effects were noted, suggesting that lower concentrations of chromium could mitigate the toxicity of cobalt .

Catalytic Properties

Cobalt(II) chromate has also been investigated for its catalytic properties, particularly in olefin oligomerization reactions. Recent research demonstrated that complexes formed from cobalt(II) and chromium(III) exhibited high catalytic activity.

Catalytic Activity Data:

| Complex | Oligomerization Reaction | Catalytic Activity (g·mmol⁻¹·h⁻¹) |

|---|---|---|

| Co(II)-based complex | 2-chloro-2-propen-1-ol | 972.45 |

| Cr(III)-based complex | 2-propen-1-ol | 835.36 |

| New complex (Cr/Co) | 2-chloro-2-propen-1-ol | 1678.24 |

These findings suggest that the coordination compounds can serve as effective precatalysts in industrial applications, enhancing the efficiency of chemical processes .

Case Studies of Toxicity

A notable case study reported a 65-year-old male who developed retinal dysfunction due to cobalt-chromium toxicity associated with a metallic hip prosthesis. Clinical evaluations revealed:

- Symptoms : The patient experienced worsening vision and poor color perception.

- Investigations : Elevated plasma levels of cobalt and chromium were confirmed through blood tests.

- Intervention : Following revision surgery to remove the prosthesis, there was a significant decrease in metal levels and improvement in visual acuity, although some electrophysiological abnormalities persisted .

Properties

IUPAC Name |

cobalt(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Cr.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUHPOUJWWTMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015510 | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.927 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-25-9 | |

| Record name | Cobaltous chromate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What catalytic activity does Cobalt chromate exhibit?

A1: Research indicates Cobalt chromate effectively catalyzes the decomposition of propan-2-ol into acetone. [] This reaction follows first-order kinetics, demonstrating the compound's potential in organic synthesis.

Q2: How does Cobalt chromate's catalytic activity compare to other catalysts for propan-2-ol decomposition?

A2: Studies show that Cobalt chromate exhibits lower reactivity compared to Copper chromite and Zinc chromite for propan-2-ol decomposition. [] This suggests a potential order of reactivity: Cobalt chromate < Zinc chromite < Copper chromite.

Q3: Does the pretreatment of Cobalt chromate impact its catalytic activity?

A3: Yes, pretreating Cobalt chromate in oxygen enhances its activity compared to pretreatment in hydrogen. [] This highlights the importance of catalyst preparation methods on performance.

Q4: What is the rate-determining step in propan-2-ol decomposition catalyzed by Cobalt chromate?

A4: Research suggests that the desorption of hydrogen from the catalyst surface is the rate-determining step for Cobalt chromate. [] This insight is crucial for optimizing reaction conditions and catalyst design.

Q5: How does the incorporation of Cobalt chromate into a nanofluid affect engine performance?

A5: A study incorporating Cobalt chromate nanoadditive in a surfactant-free nano-bioemulsion (SNBE) fuel for a CI engine revealed a slight decrease in brake thermal efficiency (BTE) and a minor increase in specific fuel consumption (SFC) compared to ultra-low sulfur diesel (ULSD) at peak load. []

Q6: Are there any environmental concerns associated with Cobalt chromate?

A6: While specific data on Cobalt chromate's ecotoxicological effects is limited in the provided research, the presence of cobalt and chromium in the compound raises concerns. Both elements are known to have potential toxic effects on various organisms and ecosystems.

Q7: What alternative catalysts can be considered for applications where Cobalt chromate is currently used?

A8: For propan-2-ol decomposition, Copper chromite and Zinc chromite have shown higher reactivity than Cobalt chromate. [] Additionally, Zinc oxide exhibits better performance compared to simple oxides. [] These materials could be viable alternatives depending on the specific application requirements.

Q8: What techniques are valuable for characterizing and studying Cobalt chromate?

A8: Based on the provided research, essential techniques include:

- X-ray diffraction: For analyzing the crystal structure and identifying the presence of twinning in Cobalt chromate crystals. []

- Gas chromatography: Useful for analyzing the products of catalytic reactions, such as propan-2-ol decomposition. []

- Engine testing: Allows for assessing the impact of Cobalt chromate-containing fuels on engine performance and emissions. []

Q9: What fields benefit from research on Cobalt chromate?

A9: The diverse applications of Cobalt chromate highlight the interdisciplinary nature of its research:

- Catalysis: Its role in catalyzing chemical reactions like propan-2-ol decomposition is relevant to synthetic chemistry and chemical engineering. []

- Materials Science: Understanding its structural properties and twinning behavior contributes to the development of advanced materials. []

- Energy Engineering: Research on its incorporation into nanofluids for fuel applications has implications for engine efficiency and emissions control. []

Q10: What are the potential health risks associated with Cobalt chromate exposure?

A10: While specific data on Cobalt chromate toxicity is not extensively discussed in the provided research, several studies highlight the potential risks associated with exposure to cobalt and chromium compounds:

- Contact Dermatitis: Cobalt chloride and potassium dichromate are known contact allergens, potentially causing skin irritation and allergic reactions. [, , , , ]

- Respiratory Sensitization: Occupational exposure to cobalt dust has been linked to respiratory sensitization and asthma. []

- Carcinogenicity: Certain chromium (VI) compounds are classified as known human carcinogens, primarily associated with lung cancer risk via inhalation exposure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.